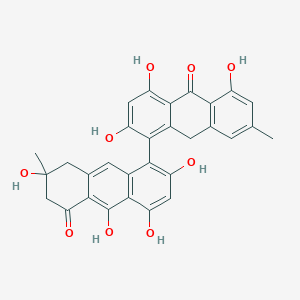

![molecular formula C18H28N4O3 B161521 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil CAS No. 136199-21-8](/img/structure/B161521.png)

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

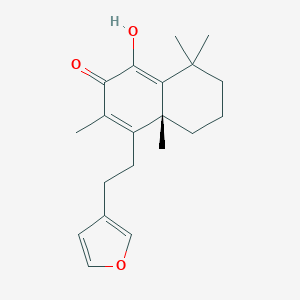

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil, also known as ACH-806, is a potent inhibitor of the human immunodeficiency virus (HIV). It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that target the reverse transcriptase enzyme of the virus.

Mécanisme D'action

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil inhibits the reverse transcriptase enzyme of the virus by binding to a hydrophobic pocket in the enzyme. This prevents the enzyme from converting the viral RNA into DNA, which is necessary for the replication of the virus. By inhibiting this process, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil effectively blocks the replication of the virus.

Biochemical and Physiological Effects:

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have a low toxicity profile and is well-tolerated in both in vitro and in vivo studies. It has also been shown to have a long half-life, which allows for once-daily dosing. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been shown to have good brain penetration, which makes it a potential candidate for the treatment of HIV-associated neurocognitive disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil is its high potency against HIV, even against drug-resistant strains. It also has a low toxicity profile, making it a safer option for patients. However, one limitation is that it is not effective against all strains of the virus, and some strains may develop resistance to the drug over time.

Orientations Futures

There are several potential future directions for the research and development of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil. One area of focus could be the optimization of the synthesis method to improve yields and reduce costs. Another area could be the development of combination therapies that include 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil and other antiviral agents to improve efficacy against drug-resistant strains of the virus. Additionally, further research could be conducted to explore the potential use of 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil in the treatment of other viral infections, such as hepatitis B and C.

Applications De Recherche Scientifique

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has been extensively studied for its antiviral activity against HIV. It has been shown to be effective against both wild-type and drug-resistant strains of the virus. In addition, 6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil has also been tested against other viruses, such as hepatitis B and C, with promising results.

Propriétés

Numéro CAS |

136199-21-8 |

|---|---|

Nom du produit |

6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil |

Formule moléculaire |

C18H28N4O3 |

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]heptane-2-carboxamide |

InChI |

InChI=1S/C18H28N4O3/c1-3-7-21-15(19)14(17(24)22(8-4-2)18(21)25)20-16(23)13-10-11-5-6-12(13)9-11/h11-13H,3-10,19H2,1-2H3,(H,20,23) |

Clé InChI |

VAVMUPBJTMWDQV-UHFFFAOYSA-N |

SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |

SMILES canonique |

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2CC3CCC2C3)N |

Synonymes |

Bicyclo[2.2.1]heptane-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)- |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-Pentaacetyloxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] (E)-3-phenylprop-2-enoate](/img/structure/B161448.png)

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)